Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-
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Overview
Description
Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor and apoptosis inducer . The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of a pyrrole derivative with an acylating agent to form an intermediate, which is then cyclized under specific conditions to yield the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound is produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its ability to inhibit multiple kinases, making it a candidate for cancer research.
Medicine: Its potential as a multi-targeted kinase inhibitor and apoptosis inducer makes it a promising candidate for developing new anticancer drugs.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves its interaction with multiple kinase enzymes. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and show various biological activities, including kinase inhibition
Uniqueness
Ethanol, 2-((2-methyl-6-phenyl-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is unique due to its specific substitution pattern and the presence of the ethanol moiety, which enhances its solubility and bioavailability. This makes it a more effective and versatile compound compared to other similar derivatives .
Properties
CAS No. |
114685-07-3 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[(2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C15H16N4O/c1-10-17-13-9-12(11-5-3-2-4-6-11)19-14(13)15(18-10)16-7-8-20/h2-6,9,19-20H,7-8H2,1H3,(H,16,17,18) |
InChI Key |
UJMZTUYPZBPKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCO)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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